6-Methoxykaempferol 3-O-rutinoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

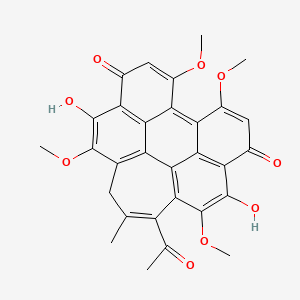

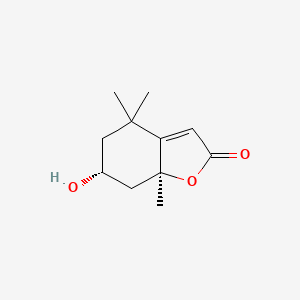

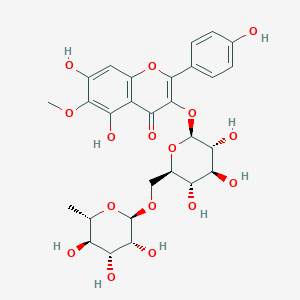

6-Methoxykaempferol 3-O-rutinoside is a compound of the flavonoid class . It is found in the herbs of Carthamus tinctorius L . The molecular formula of 6-Methoxykaempferol 3-O-rutinoside is C28H32O16 .

Molecular Structure Analysis

The molecular structure of 6-Methoxykaempferol 3-O-rutinoside is available on PubChem . It has a molecular weight of 624.54 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxykaempferol 3-O-rutinoside can be found on PubChem .科学的研究の応用

Anti-Atherosclerotic Activity

6-Methoxykaempferol 3-O-rutinoside has been found to have anti-atherosclerotic activity . Inhibition of TGFBR1 may be a new target for 6-Methoxykaempferol 3-O-rutinoside in the prevention and treatment of atherosclerosis and other cardiovascular diseases .

Anti-Diabetic Activity

This compound has been shown to have anti-diabetic activity . It could potentially be used in the development of new treatments for diabetes.

Cerebral Protective Effect

6-Methoxykaempferol 3-O-rutinoside has a cerebral protective effect . It has been found to alleviate brain injury and neurological deficits, significantly improve survival rate, and promote autophagy flux .

Hepatoprotective Effect

This compound has been found to have a hepatoprotective effect , which means it can protect the liver from damage.

Anti-Cancer Effect

6-Methoxykaempferol 3-O-rutinoside has been found to have an anti-cancer effect . This suggests that it could potentially be used in the development of new cancer treatments.

Wound Healing Effect

This compound has been found to have a wound healing effect . This suggests that it could potentially be used in the development of new treatments for wound healing.

Cardioprotective Effect

6-Methoxykaempferol 3-O-rutinoside has a cardioprotective effect . This means it can protect the heart from damage.

Anti-Viral Activity

This compound has been found to have anti-viral activity . This suggests that it could potentially be used in the development of new antiviral treatments.

作用機序

Target of Action

6-Methoxykaempferol 3-O-rutinoside, a flavonoid glycoside, has been found to interact with several targets. The primary targets include Prostaglandin E2 (PGE2) , Glycogen Synthase Kinase 3 Beta (GSK3β) , and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . These targets play crucial roles in various biological processes, including inflammation, glucose metabolism, and lipid metabolism .

Mode of Action

6-Methoxykaempferol 3-O-rutinoside interacts with its targets, leading to various changes. For instance, it inhibits the over-activation of Signal Transducer and Activator of Transcription 3 (STAT3) targets, thereby reducing brain injury and neuroinflammation . It also quenches the intrinsic fluorescence of α-amylase through a static quenching mechanism .

Biochemical Pathways

6-Methoxykaempferol 3-O-rutinoside affects several biochemical pathways. It is related to the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway . It also influences the Toll-Like Receptor 4/Myeloid Differentiation Primary Response 88/Nuclear Factor Kappa B (TLR4/MyD88/NF-κB) signaling pathway .

Result of Action

6-Methoxykaempferol 3-O-rutinoside has multiple effects at the molecular and cellular levels. It can change the shape and structure of damaged neurons, reduce the apoptosis rate, down-regulate the expression of p-JAK2, p-STAT3, caspase-3, and Bax, and increase the expression of Bcl-2 . It also has a hepatoprotective effect on human hepatogenic HepG2 cells induced by tacrine, where it can increase the total protein level and inhibit the elevation of serum aspartate aminotransferase and alkaline phosphatase .

Action Environment

The action of 6-Methoxykaempferol 3-O-rutinoside can be influenced by various environmental factors. It’s worth noting that the compound is derived from various plants, suggesting that its production and availability might be influenced by environmental conditions .

特性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-16(31)20(35)22(37)27(41-9)40-8-14-17(32)21(36)23(38)28(43-14)44-26-19(34)15-13(7-12(30)25(39-2)18(15)33)42-24(26)10-3-5-11(29)6-4-10/h3-7,9,14,16-17,20-23,27-33,35-38H,8H2,1-2H3/t9-,14+,16-,17+,20+,21-,22+,23+,27+,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVLVSUOCXHCMR-FPHOCJSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC=C(C=C5)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxykaempferol 3-O-rutinoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。